

A Technical Guide to the Spectroscopic Analysis of Diisopropyl Terephthalate

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Compound of Interest

Compound Name: *Diisopropyl terephthalate*

Cat. No.: *B1594509*

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This guide provides a comprehensive overview of the spectroscopic data for **Diisopropyl terephthalate**, a significant compound in materials science and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its structural characterization through Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure

Diisopropyl terephthalate is the diester of terephthalic acid and isopropanol. Its chemical structure consists of a central benzene ring substituted at the 1 and 4 positions with isopropyl ester groups. This para-substitution pattern is a key feature influencing its spectroscopic properties.

Spectroscopic Data

The following sections present the FTIR and NMR spectroscopic data for **Diisopropyl terephthalate**, summarized in tabular format for clarity and ease of comparison.

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The FTIR spectrum of **Diisopropyl terephthalate** is characterized by strong absorptions corresponding to the carbonyl group of the ester and the C-O bonds, as well as vibrations from the aromatic ring and the isopropyl groups.^{[1][2]}

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1721	Strong	C=O stretch of the ester
~1245	Strong	C-C-O asymmetric stretch
~1100	Strong	O-C-C symmetric stretch
~2800-3000	Medium	C-H stretch (aliphatic)
~1509, ~1574	Medium-Weak	C=C stretch (aromatic ring)
~781	Medium	C-H out-of-plane bend (para-substituted ring)

Note: The exact peak positions may vary slightly depending on the sample preparation and the spectrometer.[\[2\]](#)[\[3\]](#)[\[4\]](#)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

The ¹H NMR spectrum of **Diisopropyl terephthalate** is relatively simple due to the molecule's symmetry. It typically shows three distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.0	Singlet	4H	Aromatic protons (H-2, H-3, H-5, H-6)
~5.2	Septet	2H	Methine protons of isopropyl groups
~1.3	Doublet	12H	Methyl protons of isopropyl groups

Note: The solvent used for NMR analysis can slightly affect the chemical shifts.

The ^{13}C NMR spectrum provides information on the different carbon environments in **Diisopropyl terephthalate**. Due to symmetry, fewer signals are observed than the total number of carbon atoms.

Chemical Shift (δ , ppm)	Assignment
~165	Carbonyl carbon (C=O)
~134	Aromatic carbon (quaternary, C-1, C-4)
~129	Aromatic carbon (CH, C-2, C-3, C-5, C-6)
~69	Methine carbon of isopropyl group (CH)
~22	Methyl carbons of isopropyl group (CH_3)

Note: Predicted spectra and data from similar compounds suggest these approximate chemical shifts.[\[5\]](#)[\[6\]](#)

Experimental Protocols

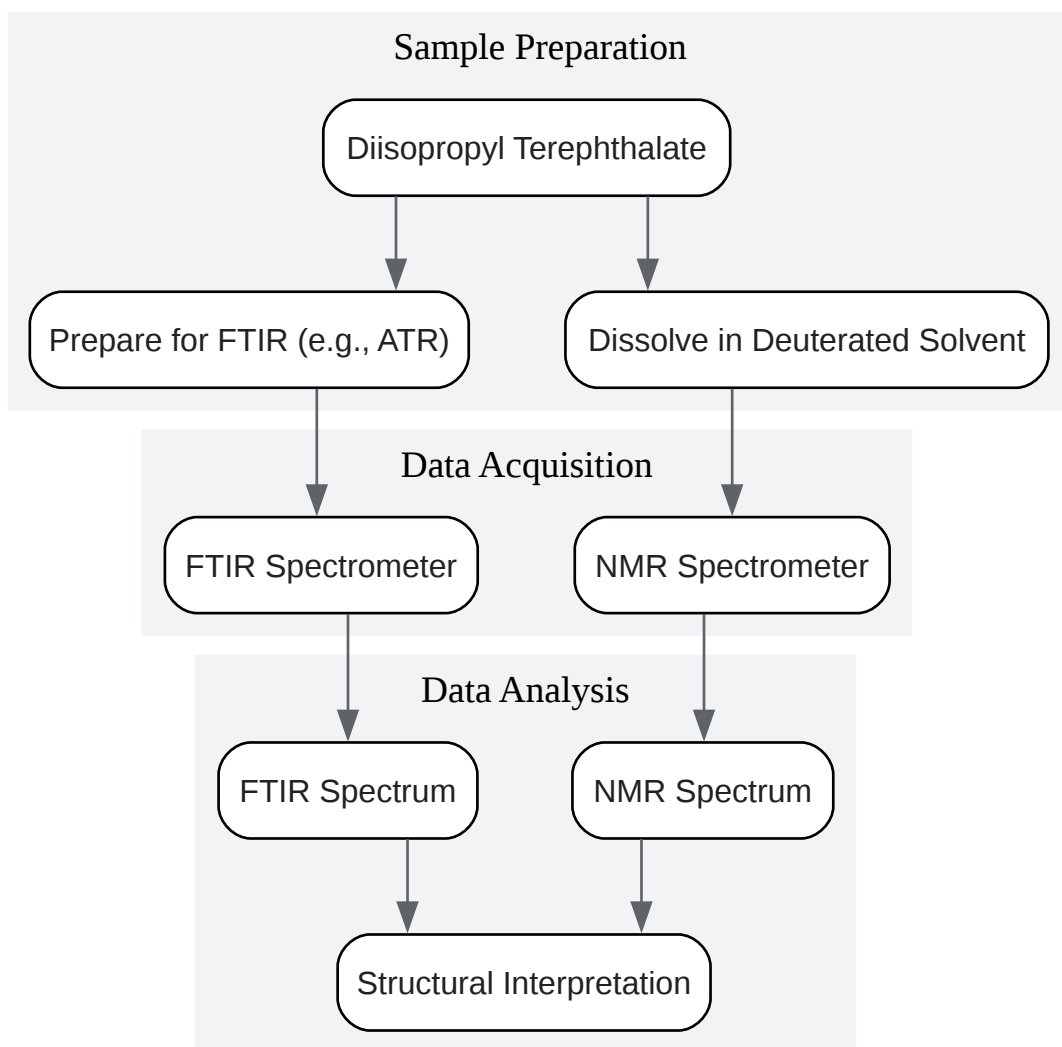
Detailed methodologies are crucial for reproducing spectroscopic data. The following are generalized protocols for obtaining FTIR and NMR spectra of **Diisopropyl terephthalate**.

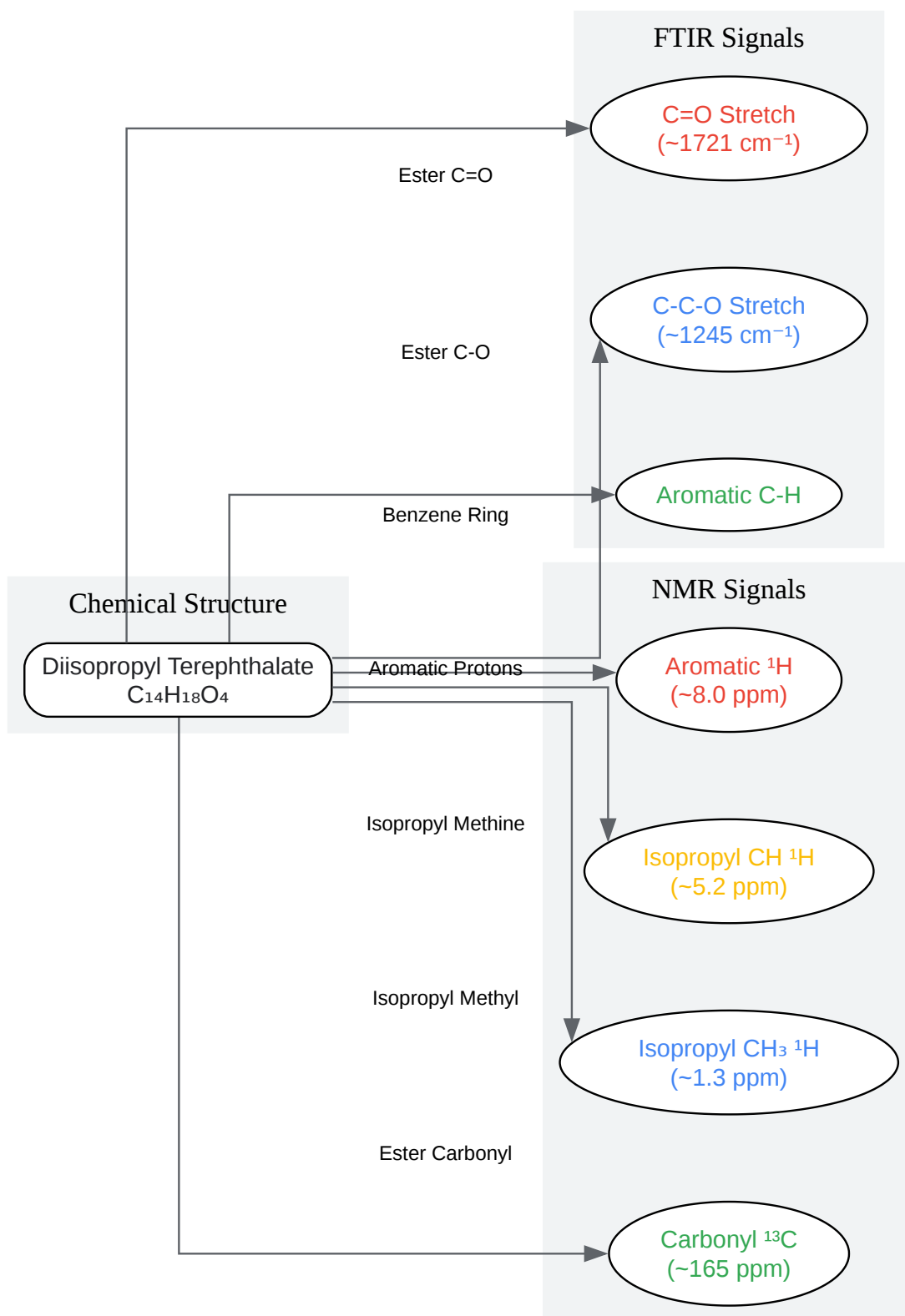
- **Sample Preparation:** For solid samples like **Diisopropyl terephthalate**, a small amount of the finely ground powder is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[\[7\]](#) Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
- **Background Spectrum:** A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental interferences.[\[7\]](#)
- **Sample Spectrum:** The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is acquired.[\[7\]](#)
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the final infrared spectrum. Baseline correction and other processing may be applied.

- **Sample Preparation:** A small amount of **Diisopropyl terephthalate** (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.^[8] The choice of solvent is critical as it should not contain protons that would interfere with the sample's signals.^[8]
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.
- **Spectrum Acquisition:** The appropriate NMR experiment (^1H or ^{13}C) is selected, and the data is acquired.^[9] This involves applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).
- **Data Processing:** The FID is Fourier-transformed to obtain the NMR spectrum.^[10] Phase correction, baseline correction, and integration are performed to yield the final spectrum.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the structure of **Diisopropyl terephthalate** and its spectroscopic signals.





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